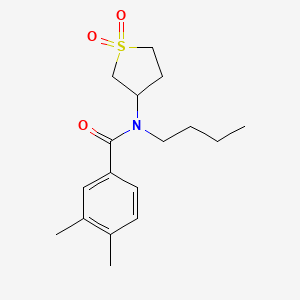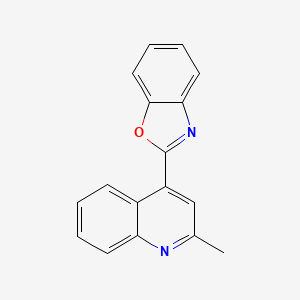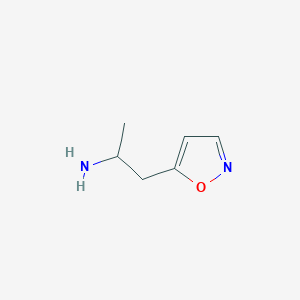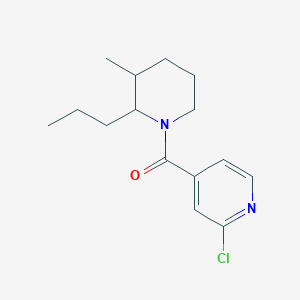![molecular formula C13H11NO3S B2387897 4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid CAS No. 313260-44-5](/img/structure/B2387897.png)
4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO2S/c14-12(15)10-1-3-11(4-2-10)13-7-9-5-6-16-8-9/h1-6,8,13H,7H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Spectroscopic Characterization
4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid and its derivatives have been synthesized for various applications. For instance, a study by Ermiş (2018) focused on the synthesis of a new Schiff base derivative containing a thiophene ring and N, O donor groups, highlighting its potential for applications in organic semiconductors and other fields. The compound was characterized by UV–Vis., FTIR, 1H and 13C NMR spectroscopy, along with Density Functional Theory (DFT) calculations to examine its molecular vibrations, optimized geometric structure, vibrational frequencies, and spectroscopic parameters (Ermiş, 2018).
Antimicrobial and Antifungal Activity
Another area of research involves evaluating the antimicrobial and antifungal activities of derivatives. A study conducted by Bhat et al. (2015) reported the microwave-assisted synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates showing significant in vitro activity against various bacterial and fungal strains. This study highlights the potential use of these compounds in developing new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).
Organic Light Emitting Diodes (OLEDs)
In the field of electronics, Kurt et al. (2011) synthesized and characterized 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid for its application in organic light-emitting devices. The study focused on the Raman spectroscopic investigation of the compound, indicating its potential as a self-assembly monolayer material to improve the performance of OLED devices (Kurt, Okur, Demic, Karpagam, & Sundaraganesan, 2011).
Liquid Crystal Research
Research into liquid crystals also features the use of thiophene derivatives. Gude et al. (2013) designed and synthesized a new family of four-ring achiral bent-core compounds derived from 2-methyl 3-amino benzoic acid, showcasing the compounds' wide-range enantiotropic nematic phase and the role of a highly polar cyano-group in influencing liquid crystal behavior (Gude, Upadhyaya, Mohiuddin, & Nandiraju, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
Thiophene derivatives, including 4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid, have diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propriétés
IUPAC Name |
4-methyl-3-(thiophene-2-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-8-4-5-9(13(16)17)7-10(8)14-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUFFVMRPBNBPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2387815.png)






![4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2387827.png)

![7-(3,4-difluorophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2387832.png)


![5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxylic acid](/img/structure/B2387836.png)
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2387837.png)